Product packaging for L-Alanyl-L-alanyl-L-glutaminyl-L-alanine(Cat. No.:CAS No. 669710-78-5)

L-Alanyl-L-alanyl-L-glutaminyl-L-alanine

Cat. No.: B15162036
CAS No.: 669710-78-5
M. Wt: 359.38 g/mol
InChI Key: UZECCMMWPSXWGM-JBDRJPRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanyl-L-alanyl-L-glutaminyl-L-alanine is a synthetic tetrapeptide composed of three alanine residues and one glutamine. This compound is provided as a highly pure reagent for research purposes only. While specific studies on this exact tetrapeptide are limited in the public domain, its structure suggests potential research value as a stable source of glutamine. Glutamine is an essential nutrient for cell culture, but it is unstable in aqueous solution and degrades spontaneously, producing ammonia which is cytotoxic. Dipeptides like L-alanyl-L-glutamine are widely used in biopharmaceutical production to overcome this instability, as they are stable in solution and are cleaved by cellular peptidases to release bioavailable glutamine, thereby supporting better cell growth and reducing detrimental ammonia by-products . Based on this established principle, this compound may offer a prolonged release profile of glutamine due to its longer chain, making it a compound of interest for optimizing cell culture media and enhancing the production of therapeutic proteins and viral vectors. Researchers can utilize this tetrapeptide to investigate its efficiency in controlling glutamine supply, limiting ammonia accumulation, and improving the yield of biopharmaceuticals. This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N5O6 B15162036 L-Alanyl-L-alanyl-L-glutaminyl-L-alanine CAS No. 669710-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

669710-78-5

Molecular Formula

C14H25N5O6

Molecular Weight

359.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C14H25N5O6/c1-6(15)11(21)17-7(2)12(22)19-9(4-5-10(16)20)13(23)18-8(3)14(24)25/h6-9H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t6-,7-,8-,9-/m0/s1

InChI Key

UZECCMMWPSXWGM-JBDRJPRFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Advanced Structural and Conformational Investigations of L Alanyl L Alanyl L Glutaminyl L Alanine

Primary Sequence Analysis and Absolute Configuration of Amino Acid Residues

The primary structure of a peptide is the linear sequence of its constituent amino acid residues, which are linked by peptide bonds. The tetrapeptide , L-Alanyl-L-alanyl-L-glutaminyl-L-alanine, has the sequence Ala-Ala-Gln-Ala. nih.gov This sequence dictates the fundamental chemical properties of the molecule.

Each amino acid residue, with the exception of the C-terminal residue, consists of an amide hydrogen, an alpha-carbon (Cα), a carbonyl carbon, and a distinctive side chain (R group). The residues are linked sequentially when the carboxyl group of one amino acid reacts with the amino group of the next, forming a peptide bond and eliminating a molecule of water.

A critical feature of the amino acids in this peptide is their stereochemistry. The "L" designation in the name of each residue specifies its absolute configuration. For all amino acids found in proteins, except for glycine (B1666218) (which is achiral), the alpha-carbon is a chiral center. libretexts.orgkhanacademy.org The L- and D-isomers are enantiomers, or non-superimposable mirror images of each other. biopharmaspec.com In naturally occurring biological systems, the L-configuration is almost exclusively used for protein synthesis. khanacademy.orgbiopharmaspec.com The absolute configuration can be described using the R/S system; for most L-amino acids, this corresponds to an S configuration, with L-cysteine being a notable exception. libretexts.orgyoutube.com

Table 1: Amino Acid Composition of this compound
PositionAmino AcidAbbreviationSide Chain (R Group)Properties
1 (N-terminus)L-AlanineAla (A)-CH₃Nonpolar, Aliphatic
2L-AlanineAla (A)-CH₃Nonpolar, Aliphatic
3L-GlutamineGln (Q)-CH₂CH₂CONH₂Polar, Neutral
4 (C-terminus)L-AlanineAla (A)-CH₃Nonpolar, Aliphatic

Comprehensive Conformational Space Exploration

The three-dimensional structure, or conformation, of a peptide is determined by the rotational freedom around the single bonds within its backbone and side chains. Understanding this conformational space is key to understanding the peptide's function and interactions.

Theoretical Prediction of Conformational Landscapes (e.g., Ramachandran Plot Analysis, Rotamer Library Generation)

Ramachandran Plot Analysis

A Ramachandran plot is a fundamental tool in structural biology used to visualize the energetically allowed combinations of backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid residue in a protein or peptide. proteopedia.orgwikipedia.org The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes rotation around the Cα-C bond. nih.gov Due to steric hindrance between atoms, only certain combinations of φ and ψ are permissible.

For this compound, the Ramachandran plot for the alanine (B10760859) residues is expected to show broad allowed regions, particularly for α-helical and β-sheet conformations. researchgate.net Alanine's small methyl side chain imposes minimal steric constraints. wikipedia.org The glutamine residue, with its larger and more flexible side chain, will have a slightly more restricted set of allowed φ and ψ angles compared to alanine. Glycine, with only a hydrogen atom as its side chain, has the largest allowed conformational space, while proline's cyclic structure severely restricts it. wikipedia.org

Rotamer Library Generation

While the Ramachandran plot describes backbone flexibility, rotamer libraries describe the preferred conformations of amino acid side chains. nih.gov Side-chain conformation is defined by a series of dihedral angles denoted as chi (χ). Rotamers are specific, staggered conformations that represent local energy minima. nih.gov

The alanine residues have a simple methyl side chain with no rotational chi angles. The glutamine side chain, however, has three chi angles (χ1, χ2, χ3) that determine its spatial orientation. pnas.org Rotamer libraries, derived from high-resolution protein structures or computational energy calculations, provide the probabilities of finding these side chains in specific conformations. The distribution of these rotamers is not independent of the backbone; backbone-dependent rotamer libraries show that the local backbone conformation (φ and ψ angles) influences the preference for certain side-chain rotamers. fccc.edu

Table 2: Typical Dihedral Angles for Alanine and Glutamine Residues
Amino AcidBackbone Dihedral AnglesTypical Allowed Regions (φ, ψ)Side Chain Dihedral AnglesCommon Rotamer Values
Alanine (Ala)φ, ψα-helix (~ -60°, -45°), β-sheet (~ -135°, +135°)NoneN/A
Glutamine (Gln)φ, ψα-helix (~ -60°, -45°), β-sheet (~ -135°, +135°)χ1, χ2, χ3χ1: g+ (60°), t (180°), g- (-60°). χ2 and χ3 also have preferred staggered conformations. pnas.org

Influence of Molecular Environment on Conformation (e.g., Solvent Effects, pH-Dependent Protonation States, Ionic Strength)

The conformational preferences of a peptide are not intrinsic but are heavily influenced by its environment.

Solvent Effects : The polarity of the solvent plays a crucial role. In a polar solvent like water, the peptide can form hydrogen bonds with solvent molecules, which may favor more extended conformations. rsc.org In non-polar environments, the peptide is more likely to fold and form intramolecular hydrogen bonds, leading to more compact structures like helices or turns. rsc.orgnih.gov The specific interactions between the solvent and the peptide backbone or side chains can stabilize or destabilize different conformations. aps.org

Table 3: Influence of pH on the Net Charge of this compound
pH RangeN-terminus State (-NH₂)C-terminus State (-COOH)Net Charge
pH < 2Protonated (-NH₃⁺)Protonated (-COOH)+1
pH 3 - 9Protonated (-NH₃⁺)Deprotonated (-COO⁻)0 (Zwitterion)
pH > 10Neutral (-NH₂)Deprotonated (-COO⁻)-1

Ionic Strength : The concentration of salt in the solution affects the ionic strength, which modulates electrostatic interactions. High ionic strength can screen the electrostatic forces between charged groups on the peptide, weakening both attractive and repulsive interactions. plos.org This can lead to conformational shifts by altering the stability of salt bridges or other charge-based interactions that might define a particular fold. nih.govacs.org

Computational Approaches to Conformational Dynamics (e.g., Molecular Dynamics Simulations, Ab Initio Molecular Dynamics)

Computational methods are indispensable for exploring the vast conformational landscape of peptides.

Molecular Dynamics (MD) Simulations : MD is a computational technique that simulates the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal how a peptide's conformation evolves over time. nih.gov These simulations, which use force fields to approximate the potential energy of the system, can identify stable conformational states, transition pathways between them, and the timescale of molecular motions, providing a dynamic picture of the peptide's behavior in different environments. nih.gov

Ab Initio Molecular Dynamics : For a more rigorous and accurate description, ab initio MD can be employed. This method calculates the interatomic forces from first principles using quantum mechanics, typically density functional theory, at each step of the simulation. mdpi.com While computationally very expensive and limited to smaller systems and shorter timescales, it avoids the approximations inherent in classical force fields. mdpi.com This approach is particularly useful for studying phenomena involving changes in electronic structure, such as chemical reactions or the formation and breaking of hydrogen bonds. kennesaw.edu

Experimental Determination of Solution and Solid-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the three-dimensional structure and dynamics of peptides in solution, providing data under near-physiological conditions. acs.org Several NMR parameters are used to derive structural restraints:

Chemical Shifts : The resonance frequency (chemical shift) of each nucleus (e.g., ¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment. hmdb.cahmdb.ca Deviations of Cα and Cβ chemical shifts from random coil values can be used to identify secondary structure elements like helices and β-sheets.

Nuclear Overhauser Effect (NOE) : The NOE is a through-space interaction between protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. Measuring NOEs provides a set of distance restraints that are crucial for calculating the peptide's three-dimensional fold.

Scalar Couplings (J-couplings) : Three-bond scalar couplings, such as ³J(HN,Hα), can be related to the intervening dihedral angle (in this case, φ) through the Karplus equation. These measurements provide valuable restraints on backbone conformation.

By combining these experimental restraints, a family of structures consistent with the NMR data can be calculated, yielding a detailed model of the peptide's conformational ensemble in solution.

Table 4: Hypothetical ¹H NMR Chemical Shift Data (in ppm) for this compound in H₂O at Neutral pH
ResidueOtherAmide NH
Ala-1~4.3~1.4--
Ala-2~4.4~1.5-~8.3
Gln-3~4.3~2.1Hγ (~2.4), Side Chain NH₂ (~7.5, ~6.9)~8.2
Ala-4~4.2~1.5-~8.1
Note: These are representative values. Actual chemical shifts are highly sensitive to the specific conformation and experimental conditions.
X-ray Crystallography for Solid-State Structural Elucidation

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates in the solid state is not available.

Analysis of Zwitterionic Forms and Their Conformational Implications

While amino acids and peptides exist as zwitterions under physiological conditions, specific experimental or computational studies analyzing the zwitterionic conformations of this compound and their implications on the peptide's three-dimensional structure could not be located.

Investigations of Structural Phase Transitions in Crystalline States

There is no available research on the behavior of crystalline this compound under varying conditions of temperature or pressure. As such, data on any potential structural phase transitions are absent from the scientific literature.

High-Resolution Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy (Raman Spectroscopy, Raman Optical Activity (ROA), Infrared Spectroscopy)

No experimental Raman, Raman Optical Activity (ROA), or Infrared (IR) spectra for this compound have been published. Detailed tables of vibrational frequencies and their corresponding mode assignments are therefore unavailable.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., Chemical Shift Analysis, Spin-Spin Coupling Constants, NOESY/ROESY)

Published ¹H or ¹³C NMR spectra, chemical shift analyses, spin-spin coupling constants, or multidimensional NMR studies (like NOESY/ROESY) for the explicit purpose of elucidating the solution-state structure of this compound were not found.

Sophisticated Synthetic Methodologies for L Alanyl L Alanyl L Glutaminyl L Alanine

Contemporary Chemical Synthesis Strategies

Chemical synthesis remains the cornerstone for producing defined sequence oligopeptides like L-Alanyl-L-alanyl-L-glutaminyl-L-alanine. The primary approaches involve either building the peptide sequentially on a solid support (Solid-Phase Peptide Synthesis) or constructing it in solution (Solution-Phase Peptide Synthesis), with each method offering distinct advantages.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Tetrapeptide Elongation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for peptide synthesis. nih.govsciopen.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com

For the synthesis of this compound, a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is typically employed. luxembourg-bio.com The synthesis would proceed as follows:

Resin Selection and First Amino Acid Attachment: The synthesis begins by attaching the C-terminal amino acid, L-alanine, to a suitable resin. A Wang resin or a 2-chlorotrityl chloride resin is appropriate for producing a C-terminal carboxylic acid. uci.edu

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound alanine (B10760859) is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org

Coupling: The next Nα-Fmoc-protected amino acid (Fmoc-L-glutamine) is activated and coupled to the free amino group of the resin-bound alanine. The side chain of glutamine is typically protected with a trityl (Trt) group to prevent side reactions. researchgate.net

Iteration: The deprotection and coupling steps are repeated sequentially with Fmoc-L-alanine and then another Fmoc-L-alanine to elongate the peptide chain.

Cleavage and Final Deprotection: Once the tetrapeptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Trt on glutamine) are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. luxembourg-bio.com

A potential side reaction involving the glutamine residue is the dehydration of its side-chain amide by carbodiimide (B86325) coupling reagents. peptide.com Another consideration is the base-catalyzed cyclization of an N-terminal glutamine residue to form pyroglutamate; however, since glutamine is not at the N-terminus in the final target peptide, this is less of a concern during the final deprotection step. peptide.comdu.ac.in

Table 1: Typical SPPS Protocol Steps for this compound
StepProcedureKey ReagentsPurpose
1Attachment of Fmoc-Ala-OH to ResinWang or 2-Chlorotrityl Resin, DIC, DMAPAnchor the C-terminal amino acid to the solid support.
2Fmoc Deprotection20% Piperidine in DMFExpose the N-terminal amine for the next coupling.
3Coupling of Fmoc-Gln(Trt)-OHHBTU, HOBt, DIEACouple the third amino acid in the sequence.
4Fmoc Deprotection20% Piperidine in DMFExpose the N-terminal amine.
5Coupling of Fmoc-Ala-OHHBTU, HOBt, DIEACouple the second amino acid in the sequence.
6Fmoc Deprotection20% Piperidine in DMFExpose the N-terminal amine.
7Coupling of Fmoc-Ala-OHHBTU, HOBt, DIEACouple the N-terminal amino acid.
8Final Cleavage and DeprotectionTFA, TIS, WaterRelease the pure tetrapeptide from the resin and remove side-chain protection.

Solution-Phase Synthetic Routes and Convergent Fragment Condensation Approaches

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out all reactions in a homogeneous solution. While more labor-intensive due to the need for purification after each step, it is highly scalable and avoids issues related to the solid support. nih.govamericanpeptidesociety.org

A more advanced and efficient strategy for synthesizing the tetrapeptide in solution is the convergent fragment condensation approach. nih.govresearchgate.net Instead of adding amino acids one by one, this method involves synthesizing smaller peptide fragments separately and then coupling them together. For this compound, a plausible strategy would be:

Fragment Synthesis: Synthesize two dipeptide fragments:

Fragment A: N-terminally protected L-Alanyl-L-alanine (e.g., Boc-Ala-Ala-OH).

Fragment B: C-terminally protected L-Glutaminyl-L-alanine (e.g., H-Gln(Trt)-Ala-OMe).

Fragment Condensation: Couple Fragment A and Fragment B in solution using a coupling reagent with a low risk of racemization.

Final Deprotection: Remove all protecting groups from the resulting protected tetrapeptide to yield the final product.

This approach is advantageous because it allows for the purification of intermediate fragments, leading to a purer final product. It can also minimize cumulative side reactions and overcome solubility issues sometimes encountered with longer peptides. nih.gov The selection of the junction point for fragment coupling is critical; coupling is generally performed at a glycine (B1666218) or proline residue if possible to minimize the risk of racemization, though for this tetrapeptide, other strategies to suppress racemization must be employed. nih.gov

Strategies for Maintaining Stereochemical Purity and Mitigating Racemization During Peptide Bond Formation

Maintaining the stereochemical integrity of the chiral α-carbons is one of the most significant challenges in peptide synthesis. Racemization (or epimerization) can occur during the activation of the carboxylic acid, primarily through the formation of a 5(4H)-oxazolone intermediate. mdpi.com

Key strategies to mitigate racemization include:

Use of Additives: The addition of reagents like HOBt, HOAt, or their derivatives (e.g., 6-Cl-HOBt) to the coupling reaction is the most common strategy. peptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species. mdpi.com

Choice of Coupling Reagent: Phosphonium-based reagents (PyBOP) are often considered to cause less racemization than some aminium-based ones. The development of reagents based on OxymaPure, like COMU, also offers excellent performance with low racemization. bachem.com

Base Selection: The type and amount of base used during coupling can influence racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are commonly used. For particularly sensitive couplings, weaker bases like 2,4,6-collidine may be preferred. nih.gov

Protecting Groups: The Nα-protecting group plays a role. Urethane-based protecting groups like Fmoc and Boc help to reduce racemization compared to other types of protecting groups. nih.gov

Metal Ion Additives: The use of additives like copper(II) chloride (CuCl₂) in combination with HOBt has been shown to be effective in suppressing racemization during segment coupling. peptide.com

Application of Activated Ester Chemistry in Oligopeptide Synthesis

The use of activated esters is a classic and reliable method for peptide bond formation that inherently minimizes racemization. rsc.orgrsc.org In this approach, the carboxylic acid of the N-protected amino acid is pre-activated by converting it into a stable but sufficiently reactive ester. These activated esters can be isolated, purified, and stored before being used in the coupling step. nih.gov

Commonly used active esters include:

p-Nitrophenyl esters (ONp)

Pentafluorophenyl esters (OPfp)

N-Hydroxysuccinimide esters (OSu)

The moderate reactivity of these esters is key to their success; they are reactive enough to undergo aminolysis with the free amino group of the growing peptide but are generally not reactive enough to promote the formation of the problematic oxazolone (B7731731) intermediate. rsc.orgrsc.org This makes the activated ester method particularly valuable for fragment condensation strategies, where the risk of racemization at the C-terminal residue of the peptide fragment is high. nih.gov

Biocatalytic and Fermentative Production Approaches

As an alternative to chemical synthesis, biocatalytic and fermentative methods offer a green and highly stereospecific route to producing peptides. These methods leverage enzymes or whole microbial systems to construct peptide bonds under mild, aqueous conditions.

For the production of glutamine-containing peptides, significant progress has been made. Research has demonstrated the fermentative production of L-Alanyl-L-glutamine using metabolically engineered Escherichia coli. nih.gov These approaches could potentially be extended to produce the target tetrapeptide.

Key Biocatalytic Strategies:

L-Amino Acid α-Ligases (Lals): Enzymes like the L-amino acid α-ligase from Bacillus subtilis catalyze the formation of dipeptides from unprotected amino acids in an ATP-dependent manner. nih.gov This enzyme has a broad substrate specificity and has been used to produce both Ala-Gln and Ala-Ala. nih.gov A multi-enzyme system or an engineered ligase could potentially be developed to assemble the tetrapeptide sequentially.

α-Amino Acid Ester Acyltransferases: These enzymes catalyze the transfer of an amino acid from an amino acid ester (the acyl donor) to an amino acid or peptide (the nucleophile). An α-amino acid ester acyltransferase from Sphingobacterium siyangensis has been successfully used for the high-yield production of L-Alanyl-L-glutamine. nih.gov

Metabolic Engineering: This involves modifying the metabolic pathways of a host microorganism (like E. coli or yeast) to overproduce the necessary precursor amino acids (alanine and glutamine) and express the required ligase enzymes. mdpi.comrsc.org This creates a "cell factory" capable of producing the target peptide directly from simple carbon and nitrogen sources. rsc.org

Solid-State Fermentation: This technique involves growing microorganisms on a solid substrate with limited free water. It has been shown to be an effective method for producing oligopeptides from protein-rich sources like cottonseed meal, suggesting its potential for targeted peptide production. nih.gov

These biotechnological methods are highly stereospecific, eliminating the problem of racemization. Furthermore, they are environmentally friendly, operating in water and using renewable raw materials. mdpi.comrsc.org

Table 2: Comparison of Synthetic Methodologies
MethodologyKey AdvantagesKey ChallengesRelevance to Ala-Ala-Gln-Ala
Solid-Phase Peptide Synthesis (SPPS)Fast, automatable, easy purification.Aggregation, side reactions (Gln), scalability can be costly.Standard and highly feasible approach.
Solution-Phase Synthesis (LPPS)Highly scalable, allows for intermediate purification.Time-consuming, requires extensive purification.Good for large-scale production.
Convergent Fragment CondensationHigher purity of final product, minimizes side reactions.Risk of racemization at fragment junction, fragment solubility.Efficient strategy for ensuring high purity.
Biocatalytic/Fermentative ProductionComplete stereospecificity, environmentally friendly, potentially low cost at scale.Requires significant development of enzymes/strains, lower volumetric productivity.Emerging and promising for sustainable, large-scale production.

Enzymatic Dipeptide and Oligopeptide Ligation

The direct enzymatic ligation of unprotected amino acids represents a paradigm shift in peptide synthesis. Two key enzyme classes, L-Amino Acid α-Ligases (Lal) and α-Amino Acid Ester Acyltransferases (SAET), have emerged as powerful tools for forging peptide bonds with high specificity and efficiency.

L-Amino Acid α-Ligase (Lal) Systems

L-Amino Acid α-Ligases (EC 6.3.2.28) are a family of enzymes that catalyze the formation of a peptide bond between two L-amino acids in an ATP-dependent reaction. pnnl.gov This process circumvents the need for complex protection and deprotection steps inherent in chemical synthesis. While initially characterized for their role in dipeptide synthesis, recent discoveries have revealed Lal variants capable of synthesizing longer oligopeptides. nih.govelsevierpure.comnih.gov

The synthesis of this compound using an Lal system would likely proceed in a stepwise manner. A plausible enzymatic pathway would involve the sequential addition of alanine and glutamine residues, as illustrated below:

Ala + Ala → Ala-Ala (catalyzed by an Lal with specificity for alanine)

Ala-Ala + Gln → Ala-Ala-Gln (catalyzed by the same or a different Lal accepting a dipeptide as a substrate)

Ala-Ala-Gln + Ala → Ala-Ala-Gln-Ala (catalyzed by an Lal accepting a tripeptide as a substrate)

The feasibility of this pathway is supported by the discovery of Lal enzymes like RizB from Bacillus subtilis, which has been shown to synthesize homo-oligomers of branched-chain amino acids up to five residues in length. nih.gov The substrate specificity of these enzymes is a critical factor. For instance, the Lal from Bacillus subtilis (YwfE) exhibits a preference for smaller amino acids like alanine at the N-terminal position, making it a suitable candidate for the initial ligation steps. mdpi.com

EnzymeSource OrganismN-terminal Substrate PreferenceC-terminal Substrate PreferenceOligopeptide Synthesis Capability
YwfE (BacD) Bacillus subtilisSmall amino acids (e.g., Alanine)Hydrophobic amino acids (e.g., Phenylalanine, Methionine)Primarily dipeptides
RizB Bacillus subtilisBranched-chain amino acidsBranched-chain amino acidsUp to pentapeptides
spr0969 Streptococcus pneumoniaeBranched-chain amino acidsBranched-chain amino acidsLonger peptides than RizB
BAD_1200 Bifidobacterium adolescentisAromatic amino acidsAromatic amino acidsOligopeptides

This table presents a summary of the substrate specificities and oligopeptide synthesis capabilities of selected L-Amino Acid α-Ligases based on available research.

α-Amino Acid Ester Acyltransferase (SAET)

α-Amino Acid Ester Acyltransferases (SAET) offer an alternative, ATP-independent route to peptide bond formation. These enzymes catalyze the transfer of an aminoacyl group from an amino acid ester (the acyl donor) to the amino group of another amino acid (the acyl acceptor). nih.gov This methodology has been successfully employed for the high-yield production of dipeptides such as L-Alanyl-L-glutamine. nih.gov

The synthesis of the target tetrapeptide using SAET would also be a stepwise process, likely involving the ligation of dipeptide fragments or the sequential addition of amino acid esters. A potential strategy could be:

Ala-OMe + Ala → Ala-Ala

Gln-OMe + Ala → Gln-Ala

Ala-Ala + Gln-Ala → Ala-Ala-Gln-Ala (catalyzed by an SAET with broad substrate specificity)

Alternatively, a sequential addition approach could be envisioned:

Ala-OMe + Ala → Ala-Ala

Ala-Ala-OMe + Gln → Ala-Ala-Gln

Ala-Ala-Gln-OMe + Ala → Ala-Ala-Gln-Ala

While primarily studied for dipeptide synthesis, the broad substrate specificity of some SAETs suggests the potential for synthesizing longer oligopeptides. nih.gov However, controlling the reaction to yield a specific tetrapeptide would be a significant challenge.

Metabolic Engineering of Microbial Platforms for Enhanced Tetrapeptide Biosynthesis and Accumulation

The integration of enzymatic synthesis pathways into metabolically engineered microbial hosts, such as Escherichia coli, provides a powerful platform for the de novo biosynthesis of peptides from simple carbon sources. pnnl.gov This whole-cell biocatalysis approach offers a cost-effective and sustainable manufacturing process.

To enhance the production of this compound, several metabolic engineering strategies would be crucial:

Precursor Supply Enhancement: The intracellular pools of L-alanine and L-glutamine, the building blocks of the tetrapeptide, must be increased. This can be achieved by overexpressing key enzymes in their respective biosynthetic pathways and deleting competing pathways. For example, to boost L-alanine levels, genes encoding enzymes like alanine dehydrogenase can be overexpressed, while pathways leading to by-products from pyruvate (B1213749) can be knocked out.

Expression of Peptide Ligases: The chosen L-Amino Acid α-Ligase or α-Amino Acid Ester Acyltransferase would be heterologously expressed in the microbial host. The expression levels of these enzymes would need to be carefully balanced with the availability of the precursor amino acids to maximize tetrapeptide formation and minimize metabolic burden on the cell.

Minimizing Peptide Degradation: Microbial cells contain endogenous peptidases that can degrade the synthesized tetrapeptide. To enhance accumulation, genes encoding these peptidases can be knocked out. For instance, the deletion of peptidases like PepA, PepB, PepD, and PepN has been shown to improve the yield of dipeptides in E. coli. nih.gov

Optimization of Fermentation Conditions: The fermentation process, including factors like medium composition, pH, temperature, and aeration, would need to be optimized to support robust cell growth and high-level tetrapeptide production.

Metabolic Engineering StrategyTargetRationale
Precursor Oversupply L-alanine and L-glutamine biosynthetic pathwaysIncrease the intracellular concentration of the constituent amino acids.
Heterologous Enzyme Expression L-Amino Acid α-Ligase or α-Amino Acid Ester AcyltransferaseIntroduce the catalytic machinery for peptide bond formation.
Deletion of Degradation Pathways Endogenous peptidases (e.g., pepA, pepB, pepD, pepN)Prevent the breakdown of the synthesized tetrapeptide, leading to higher accumulation.
Pathway Balancing Relative expression levels of biosynthetic and ligation enzymesAvoid the accumulation of toxic intermediates and reduce metabolic burden.

This table outlines key metabolic engineering strategies for enhancing the biosynthesis and accumulation of this compound in a microbial host.

Challenges in Biocatalytic Substrate Specificity and Undesired By-Product Formation

Despite the promise of enzymatic peptide synthesis, several challenges related to substrate specificity and by-product formation must be addressed to achieve efficient and selective production of this compound.

Substrate Specificity and Sequential Ligation: A primary challenge lies in the substrate specificity of the ligases. An ideal enzyme would not only recognize the individual amino acids but also the growing peptide chain at each step of the synthesis. For instance, after the formation of Ala-Ala, the enzyme must efficiently recognize this dipeptide as a substrate for the subsequent ligation with glutamine. If the enzyme has a strong preference for single amino acids, the reaction may stall at the dipeptide stage or lead to the formation of other dipeptides as by-products.

Formation of Undesired By-products: The broad substrate specificity of some ligases can lead to the formation of a mixture of peptides. For example, if both alanine and glutamine are present in the reaction mixture, an Lal might produce not only the desired Ala-Ala but also Ala-Gln, Gln-Ala, and Gln-Gln. Furthermore, with enzymes capable of oligopeptide synthesis, controlling the final length of the peptide is difficult, potentially resulting in a mixture of di-, tri-, tetra-, and even longer peptides.

Racemization: Although enzymatic reactions are generally highly stereospecific, the potential for racemization, particularly during long reaction times or under non-optimal conditions, cannot be entirely dismissed. This would lead to the formation of diastereomeric peptides with altered biological activities.

Enzyme Stability and Activity: The operational stability of the biocatalyst under process conditions is another critical factor. The enzyme must remain active and stable throughout the fermentation or reaction period to ensure high productivity.

Overcoming these challenges will require a combination of protein engineering to tailor the substrate specificity and catalytic efficiency of the ligases, and process optimization to carefully control the reaction conditions and substrate feeding strategies.

Molecular Recognition and Binding Dynamics of L Alanyl L Alanyl L Glutaminyl L Alanine

Intermolecular Interactions with Biological Macromolecules

The structure of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine, with its repeating alanine (B10760859) residues and a single glutamine, suggests potential interactions with various biological macromolecules, particularly enzymes and structural components of bacterial cells.

Peptidases, enzymes that cleave peptide bonds, exhibit a wide range of specificities. The susceptibility of this compound to enzymatic cleavage would depend on the specific peptidase. For instance, DD-peptidases are crucial enzymes in bacterial cell wall synthesis and are known to interact with peptides ending in D-alanyl-D-alanine. wikipedia.org While the tetrapeptide is composed of L-amino acids, the prevalence of alanine residues suggests it could be a substrate for certain peptidases that recognize oligoalanine sequences. Prolylcarboxypeptidase (PRCP), for example, is known to cleave peptide bonds where alanine is in the P1 position. nih.gov The glutamine residue would also influence recognition, as some peptidases have specificity for particular amino acid side chains.

The binding affinity and catalytic efficiency of a peptidase for this tetrapeptide would be governed by the precise fit of the peptide into the enzyme's active site. This interaction is dictated by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the peptide's backbone and side chains and the amino acid residues of the enzyme.

Table 1: Examples of Peptidase Substrate Specificity for Alanine-Containing Peptides

PeptidaseSubstrate/InhibitorKinetic Parameters (kcat/Km or Ki)Reference
Actinomadura R39 DD-peptidaseNα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine- unc.edu
Streptomyces R61 DD-peptidasePeptidoglycan-mimetic peptidekcat/Km = 8.7×10^6 M⁻¹s⁻¹ nih.gov
Prolylcarboxypeptidase (PRCP)Substrates with Ala in P1 positionReadily accepted nih.gov

This table presents data for related peptides to infer potential enzymatic interactions with this compound, as direct data is unavailable.

The bacterial cell wall is a complex polymer of peptidoglycan, which consists of polysaccharide chains cross-linked by short peptides. wikipedia.orgsigmaaldrich.com Notably, these peptide stems often contain L-alanine and D-glutamic acid (which can be amidated to D-glutamine). glycopedia.eulibretexts.org For example, the peptidoglycan of Staphylococcus aureus contains a pentapeptide of L-alanine, D-glutamine, L-lysine, and two D-alanines. libretexts.org

Given the structural similarities, this compound could potentially interact with the enzymes involved in peptidoglycan biosynthesis or with the peptidoglycan structure itself. It could act as a competitive inhibitor for the transpeptidases (DD-peptidases) that catalyze the cross-linking of the peptide side chains, a mechanism exploited by β-lactam antibiotics. wikipedia.org The tetrapeptide might mimic the natural substrate and bind to the active site of these enzymes, thereby disrupting cell wall synthesis.

Oligopeptide transporters (POTs) are a family of membrane proteins responsible for the uptake of di- and tripeptides into cells. nih.govmdpi.com These transporters generally exhibit broad substrate specificity. However, the transport efficiency is influenced by the length of the peptide and the nature of the amino acid side chains. While di- and tripeptides are readily transported, tetrapeptides are often poor substrates for these systems. mdpi.com

Therefore, it is less likely that this compound would be efficiently transported into cells by the common oligopeptide transporters. The binding affinity to these transporters would likely be low. Any potential interaction would be governed by the specific transporter's binding pocket and its tolerance for longer peptides.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry explores the non-covalent interactions between molecules. Peptides, with their ability to form hydrogen bonds and engage in hydrophobic interactions, are excellent building blocks for self-assembling nanostructures.

Short peptides, particularly those with hydrophobic residues, have been shown to form crystalline structures with porous frameworks capable of entrapping small organic molecules, forming inclusion compounds or clathrates. The process of formation and the stability of these clathrates are highly dependent on the peptide sequence and the nature of the guest molecule. While no specific data exists for this compound, studies on dipeptides like L-alanyl-L-valine and L-valyl-L-alanine have demonstrated their ability to sorb organic vapors. The repeating alanine units in the tetrapeptide could facilitate regular packing, potentially creating cavities for guest molecules. The glutamine residue, with its polar side chain, could influence the polarity of these cavities and thus the selectivity for different organic vapors.

Biochemical Pathways and Degradation Mechanisms of L Alanyl L Alanyl L Glutaminyl L Alanine

Enzymatic Hydrolysis and Proteolytic Susceptibility Studies

The enzymatic breakdown of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine involves the action of various peptidases, which are enzymes that cleave peptide bonds. The specific cleavage sites and the rate of degradation are determined by the primary sequence of the tetrapeptide and the substrate specificity of the involved enzymes.

While specific studies on the enzymatic cleavage of this compound are not extensively documented in publicly available literature, predictions can be made based on the known specificities of common peptidases. The tetrapeptide has three peptide bonds, each a potential target for enzymatic hydrolysis:

Ala¹-Ala² bond: This bond could be susceptible to cleavage by aminopeptidases that sequentially remove N-terminal amino acids.

Ala²-Gln³ bond: This internal peptide bond could be a target for endopeptidases. The presence of glutamine might influence the binding of certain proteases.

Gln³-Ala⁴ bond: This bond is also a potential site for endopeptidase activity.

The primary specificity of many proteases involves hydrolysis at bonds involving the amino group of hydrophobic amino acid residues. Given that alanine (B10760859) is a small, non-polar amino acid, peptidases with a preference for small aliphatic residues at the P1 or P1' positions could potentially cleave this tetrapeptide. For instance, some matrix metalloproteinases (MMPs) show a preference for alanine at the P1 position.

The following table outlines potential cleavage sites and the general classes of enzymes that might be involved:

Potential Cleavage SiteAmino Acid PositionsPotential Enzyme ClassGeneral Specificity
Ala-Ala1-2AminopeptidasesCleavage of N-terminal amino acids.
Ala-Gln2-3EndopeptidasesCleavage of internal peptide bonds. Specificity can be influenced by residues flanking the scissile bond.
Gln-Ala3-4EndopeptidasesCleavage of internal peptide bonds.

This table is generated based on general principles of peptide biochemistry.

Following the initial cleavage of the tetrapeptide into smaller fragments, dipeptidases play a crucial role in the complete hydrolysis to individual amino acids. For example, if this compound is cleaved into dipeptides such as L-Alanyl-L-alanine and L-Glutaminyl-L-alanine, these would be further degraded by specific dipeptidases.

Dipeptidyl peptidases (DPPs), such as DPP-IV, are a class of enzymes that cleave X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. However, their primary role is in the cleavage of dipeptides from larger peptides and proteins, and their direct action on a free tetrapeptide might be limited. More relevant would be cytosolic and brush border membrane dipeptidases that have broad specificity for various dipeptides. These enzymes would complete the breakdown of any dipeptide intermediates, ensuring the release of free alanine and glutamine, which can then enter their respective metabolic pathways. For instance, L-alanine can be converted to pyruvate (B1213749) through transamination by alanine aminotransferase.

Factors Influencing Peptide Stability Against Enzymatic Degradation

The stability of this compound against enzymatic degradation is not absolute and is influenced by several intrinsic and extrinsic factors.

Peptide Bond Accessibility: The three-dimensional conformation of the tetrapeptide can affect the accessibility of its peptide bonds to the active sites of peptidases. While short linear peptides are generally flexible, certain intramolecular interactions could potentially shield some bonds from enzymatic attack.

Stereochemistry: The use of L-amino acids in the peptide sequence makes it a natural substrate for most endogenous peptidases. The substitution of L-amino acids with their D-enantiomers is a common strategy to enhance peptide stability against proteolytic degradation, as D-amino acids are not readily recognized by most proteases.

N- and C-terminal Modifications: Modifications at the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can significantly increase resistance to exopeptidases (aminopeptidases and carboxypeptidases, respectively). Unmodified peptides with free N- and C-termini are generally more susceptible to degradation.

Amino Acid Sequence: The specific amino acid sequence is a primary determinant of proteolytic susceptibility. The presence of alanine and glutamine will dictate which specific peptidases can bind and cleave the peptide.

The following table summarizes key factors influencing the enzymatic stability of peptides:

FactorInfluence on StabilityRationale
Stereochemistry HighL-amino acids are preferred substrates for most peptidases. D-amino acid substitution increases stability.
Terminal Modifications HighAcetylation of the N-terminus or amidation of the C-terminus blocks the action of exopeptidases.
Peptide Bond Accessibility ModerateThe conformational structure can hinder access of enzymes to cleavage sites.
Amino Acid Sequence HighThe sequence determines the specific peptidases that can recognize and cleave the peptide.

This table is generated based on general principles of peptide biochemistry.

Development and Application of In Vitro Degradation Models

To study the degradation of peptides like this compound, various in vitro models can be employed. These models help in understanding the metabolic stability and identifying the degradation products.

Incubation with Purified Enzymes: The tetrapeptide can be incubated with specific purified peptidases (e.g., trypsin, chymotrypsin, or various aminopeptidases and carboxypeptidases) to determine its susceptibility to each enzyme and to identify the exact cleavage sites.

Cell Lysates and Tissue Homogenates: Using cell lysates (e.g., from liver or kidney cells) or tissue homogenates provides a more complex enzymatic environment that better mimics physiological conditions. This approach helps in identifying the major enzymes responsible for degradation in a particular tissue.

Simulated Biological Fluids: Incubation in simulated gastric or intestinal fluids, which contain a mixture of relevant enzymes, can provide insights into the peptide's stability in the gastrointestinal tract if oral administration were to be considered.

Cell Culture Models: Incubating the peptide with live cells can provide information on both extracellular and intracellular degradation pathways.

The degradation of the peptide in these models is typically monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to separate the parent peptide from its degradation products, followed by Mass Spectrometry (MS) to identify the fragments.

Advanced Analytical Techniques for Characterization and Quantification of L Alanyl L Alanyl L Glutaminyl L Alanine

High-Resolution Chromatographic Separation Methodologies

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolving power for separating the target peptide from impurities. hplc.eunih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations due to its versatility and efficiency. nih.govthermofisher.com

RP-HPLC is a powerful tool for assessing the purity of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine and quantifying it. The separation is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. thermofisher.com A gradient elution, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased, is typically employed to elute peptides of varying hydrophobicity. hplc.eu

Purity analysis by RP-HPLC involves separating the main peptide peak from any process-related impurities (e.g., deletion sequences, incompletely deprotected peptides) or degradation products. almacgroup.com The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram, typically monitored by UV detection at 210-230 nm where the peptide bond absorbs. almacgroup.comcreative-proteomics.com For quantitative analysis, an external standard method is often used, where the peak area of the sample is compared to a calibration curve generated from known concentrations of a reference standard. google.com

Table 1: Typical RP-HPLC Parameters for Tetrapeptide Analysis
ParameterCondition
ColumnC18, 5 µm particle size, 100-130 Å pore size, 4.6 x 250 mm
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
GradientLinear gradient, e.g., 5-50% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Column TemperatureAmbient or controlled (e.g., 30-40 °C)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. lcms.cz The inherently high resolution of UPLC allows for rapid detection of contaminants and can significantly shorten analysis times, benefiting method development and sample throughput. waters.com

Method development for separating this compound by UPLC follows similar principles to HPLC but on an accelerated timescale. A systematic screening of different columns and mobile phase conditions (e.g., pH, ion-pairing agent) is performed to achieve the optimal separation of the main peptide from its impurities. almacgroup.com For instance, a simple, precise, and validated reverse-phase UPLC method was developed for the related dipeptide L-Alanyl-L-Glutamine using an amino-bonded silica (B1680970) gel column and a mobile phase of acetonitrile and phosphate (B84403) buffer. ijlpr.com This method demonstrated a very short retention time of 0.77 minutes, highlighting the speed of UPLC systems. ijlpr.com Key factors affecting peptide resolution that are optimized during development include gradient slope, flow rate, column length, and temperature. lcms.czymcamerica.com

Table 2: Example UPLC Parameters for a Related Dipeptide (L-Alanyl-L-Glutamine)
ParameterCondition
ColumnAmino-bonded silica gel, C18, 1.7 µm, 2.1 x 100 mm
Mobile PhaseAcetonitrile and 0.05 M Phosphate Buffer, pH 4 (70:30)
Flow Rate0.25 mL/min
Detection Wavelength215 nm
Column Temperature40 °C
Retention Time0.77 min

Data derived from a study on L-Alanyl-L-Glutamine. ijlpr.com

Once an HPLC or UPLC method is developed, it must be validated to ensure it is fit for its intended purpose. ambiopharm.com Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification and purity assessment of this compound. Validation is performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ambiopharm.com This is often demonstrated using forced degradation studies (exposing the peptide to acid, base, oxidation, heat, and light) to show that degradants are resolved from the main peak. ambiopharm.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percentage recovery. ambiopharm.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ambiopharm.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ambiopharm.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. ambiopharm.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ambiopharm.com

Table 3: Key Validation Parameters for Chromatographic Assays
ParameterTypical Acceptance Criteria
AccuracyRecovery typically within 98.0% - 102.0%
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2%
LinearityCorrelation Coefficient (r²) ≥ 0.999
SpecificityPeak purity of the main peak must be demonstrated; no co-elution with impurities or degradants.

Mass Spectrometry-Based Characterization and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, providing precise molecular weight information and sequence confirmation. ucsf.edu It is often coupled with liquid chromatography (LC-MS) to analyze the components separated by the chromatographic system. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like peptides. creative-proteomics.com In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, multiply charged ions of the intact peptide are generated, which are then analyzed by the mass spectrometer. creative-proteomics.com

The resulting mass spectrum for a peptide typically shows a series of peaks, each corresponding to the intact molecule with a different number of protons (charges, z) attached. ucsf.edu For this compound (C₁₃H₂₃N₅O₆, theoretical monoisotopic mass ≈ 361.16 Da), one would expect to see protonated molecular ions such as [M+H]⁺ at m/z 362.17 and potentially [M+2H]²⁺ at m/z 181.59. The accurate mass measurement obtained from ESI-MS serves as a primary method for confirming the identity and integrity of the synthesized peptide. nih.govresearchgate.net

Table 4: Expected Molecular Ions for this compound in ESI-MS
Ion SpeciesTheoretical m/z
[M+H]⁺362.17
[M+Na]⁺384.15
[M+2H]²⁺181.59

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of the peptide. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the tetrapeptide) is selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. creative-proteomics.comunits.it The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). creative-proteomics.com

CID predominantly cleaves the peptide bonds, resulting in a series of predictable fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu By analyzing the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be deduced or confirmed. For this compound, the fragmentation pattern would be expected to correspond to the sequence Ala-Ala-Gln-Ala, providing definitive structural confirmation. researchgate.net

Table 5: Theoretical Monoisotopic m/z Values of Major b and y Fragment Ions for this compound
Sequenceb-ion (m/z)y-ion (m/z)
1 (Ala)72.04290.13
2 (Ala)143.08219.10
3 (Gln)271.14148.06

Spectroscopic Techniques for Quantitative Analysis and Structural Fingerprinting (e.g., UV-Vis Spectroscopy for Detection Wavelength Optimization)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely applied technique for the quantitative analysis of peptides like this compound. Although this tetrapeptide lacks aromatic amino acid residues (such as tryptophan, tyrosine, or phenylalanine), which are strong chromophores in the near-UV region (around 280 nm), it can be effectively quantified by leveraging the UV absorbance of its constituent peptide bonds. springernature.comnih.gov

The peptide bond exhibits characteristic absorption in the far-UV region of the electromagnetic spectrum, typically between 190 nm and 230 nm. This absorption is due to the n→π* and π→π* electronic transitions of the amide group (-CO-NH-) that forms the backbone of the peptide. thermofisher.comreddit.com Consequently, for quantitative analysis of this compound, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), the detection wavelength is optimized within this far-UV range.

Detailed research findings indicate that the selection of an optimal wavelength is crucial for achieving maximum sensitivity while minimizing interference from solvents and other matrix components. For peptides lacking aromatic rings, detection wavelengths such as 205 nm, 210 nm, 214 nm, and 215 nm are commonly employed. nih.govijlpr.com For instance, a validated Ultra-Performance Liquid Chromatography (UPLC) method for the estimation of the related dipeptide L-Alanyl-L-glutamine utilized a detection wavelength of 215 nm. ijlpr.com

The table below summarizes typical detection wavelengths used for the quantitative analysis of non-aromatic peptides, which are applicable for optimizing the detection of this compound.

Table 1: Typical UV Detection Wavelengths for Non-Aromatic Peptides

Wavelength (nm) Rationale Primary Application
190-220 Strong absorbance of the peptide bond (π→π* transition) High-sensitivity quantitative analysis
205 Commonly used for protein concentration determination when aromatic residues are absent HPLC-UV quantification
210-215 Reduced interference from some mobile phase components compared to lower wavelengths Routine HPLC-UV analysis of peptides
220 Balances sensitivity with reduced noise and solvent absorbance General peptide quantification

Structural fingerprinting of this compound using conventional UV-Vis spectroscopy is limited due to the broad and relatively featureless absorption bands of the peptide backbone. thermofisher.com However, high-resolution and second-derivative UV spectroscopy can provide some information on the peptide's secondary structure and conformational changes. springernature.comnih.gov These advanced techniques can resolve subtle spectral shifts that occur due to changes in the local environment of the peptide bonds, offering a form of structural fingerprinting. For instance, changes in temperature or solvent polarity can induce conformational shifts that are detectable through high-resolution UV absorption analysis. nih.gov While not as detailed as techniques like NMR or mass spectrometry, UV-Vis spectroscopy remains a powerful, accessible, and non-destructive tool for the primary quantification and preliminary structural assessment of peptides like this compound.

Computational Chemistry and in Silico Modeling of L Alanyl L Alanyl L Glutaminyl L Alanine

Quantum Mechanical and Molecular Mechanics Studies

Quantum mechanical (QM) and molecular mechanics (MM) methods are foundational to the computational study of peptides. For a tetrapeptide like L-Alanyl-L-alanyl-L-glutaminyl-L-alanine, a combination of these techniques would be essential to balance accuracy and computational cost.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations would provide crucial information on its electronic structure, such as the distribution of electron density and the energies of molecular orbitals. These calculations are fundamental for understanding the peptide's reactivity and intermolecular interactions.

Furthermore, DFT is employed to determine the relative energetics of different conformations of the peptide, helping to identify the most stable three-dimensional structures. By calculating the vibrational frequencies, researchers can predict the infrared and Raman spectra of the molecule, which can then be compared with experimental data to validate the computed structures.

Ab Initio Calculations for High-Accuracy Conformational Analysis and Intermolecular Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for studying molecular systems. These methods are computationally intensive and are typically used for smaller molecules or for refining the results obtained from less demanding methods like DFT.

For this compound, ab initio methods would be invaluable for performing a high-accuracy conformational analysis. This would involve mapping the potential energy surface of the peptide to identify all possible low-energy conformations and the energy barriers between them. Such detailed analysis is crucial for understanding the peptide's flexibility and its preferred shapes in different environments. Additionally, ab initio calculations can provide a very precise description of intermolecular interactions, such as hydrogen bonding, which play a critical role in the structure and function of peptides.

Development and Validation of Force Fields for Accurate Simulation of Peptide Systems

Molecular mechanics simulations, which are essential for studying large biomolecular systems over long timescales, rely on force fields. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. The accuracy of a molecular dynamics simulation is highly dependent on the quality of the force field used.

While general-purpose force fields like AMBER and CHARMM are widely used for protein simulations, their accuracy can be improved by developing specific parameters for the molecule of interest. For this compound, this would involve a process of parameterization, where the force field parameters are adjusted to reproduce high-level quantum mechanical data or experimental results. The validation of a newly developed force field would then be carried out by comparing its predictions for various properties with known data.

Molecular Dynamics Simulations for Conformational Ensembles, Flexibility, and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational dynamics of a peptide like this compound.

An MD simulation would generate a conformational ensemble, which is a collection of the different three-dimensional structures that the peptide adopts over time. Analysis of this ensemble provides insights into the peptide's flexibility and the range of motions available to it. Furthermore, by including solvent molecules in the simulation, MD can be used to study the detailed interactions between the peptide and its surrounding environment, which is crucial for understanding its behavior in a biological context.

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Raman Intensities, ROA Spectra)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to refine and validate the computed structures. For this compound, this would include the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the local chemical environment of each atom in the molecule.

The prediction of Raman and Raman Optical Activity (ROA) spectra is another important application. These techniques are sensitive to the vibrational modes and chirality of the molecule, respectively, and can provide detailed information about its three-dimensional structure and conformational dynamics in solution.

Continuum Solvent Models (e.g., COSMO) for Simulating Aqueous Environment Effects

While explicit solvent simulations in MD provide a detailed picture of solvent interactions, they are computationally expensive. Continuum solvent models offer a more efficient alternative by representing the solvent as a continuous medium with a given dielectric constant.

The Conductor-like Screening Model (COSMO) is a widely used continuum solvent model that can be used to study the effects of an aqueous environment on the properties of this compound. By incorporating the influence of the solvent in a computationally efficient manner, COSMO can be used to study the conformational preferences of the peptide in solution and to calculate solvation free energies.

Emerging Research Frontiers and Interdisciplinary Applications in L Alanyl L Alanyl L Glutaminyl L Alanine Studies

Exploration of Novel Synthetic Pathways for Scalable and Sustainable Production

The production of peptides for research and potential therapeutic applications has historically been a challenge, often involving complex procedures with significant solvent use and waste generation. The focus is now shifting towards more efficient, scalable, and environmentally friendly manufacturing processes.

Conventional methods like Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are being refined to improve sustainability. researchgate.net For instance, developments in microwave-assisted SPPS have been shown to significantly reduce reaction times and costs, making the technology viable for semi-industrial scale production. rsc.org Another key area of innovation is the adoption of "green chemistry" principles, which involves using more environmentally benign solvents and reagents to minimize the process mass intensity and improve atom economy. researchgate.netrsc.org

Beyond traditional chemical synthesis, enzymatic and biotechnological approaches are gaining traction. Microbial enzymatic synthesis, for example, offers advantages such as simple operation, inexpensive raw materials, high conversion efficiency, and an environmentally friendly process. nih.gov A novel enzyme, α-amino acid ester acyltransferase, has been successfully used to generate the dipeptide L-Alanyl-L-glutamine, demonstrating the potential of enzymatic routes for creating specific peptide bonds. nih.gov Furthermore, genetically engineered microbes can be designed to express specific peptides on their surface, offering a sustainable and cost-effective method for scalable production that bypasses the high costs of traditional solid-phase synthesis. nih.gov These methodologies could be adapted for the large-scale production of tetrapeptides like L-Alanyl-L-alanyl-L-glutaminyl-L-alanine.

Table 1: Comparison of Modern Peptide Synthesis Pathways
PathwayDescriptionAdvantagesChallenges
Microwave-Assisted SPPSUtilizes microwave energy to accelerate the coupling and deprotection steps in solid-phase synthesis.Significant reduction in reaction times; cost-effective for semi-industrial scale. rsc.orgRequires specialized equipment; process optimization needed for each specific peptide.
Green Chemistry ApproachesEmploys sustainable solvents and reagents to reduce the environmental impact of chemical synthesis. rsc.orgReduced process mass intensity; improved atom economy; lower environmental footprint. researchgate.netIdentifying effective and truly "green" solvents for all reaction steps can be difficult.
Enzymatic SynthesisUses enzymes as biocatalysts to form peptide bonds with high specificity.High conversion efficiency; mild reaction conditions; environmentally friendly. nih.govEnzyme availability and stability; substrate specificity may limit applicability.
Microbial Expression SystemsGenetically engineers microorganisms (e.g., E. coli) to produce specific peptides.Highly scalable and cost-efficient for large volumes; sustainable production method. nih.govPotential for endotoxin (B1171834) contamination; complex downstream purification processes. nih.gov

Integration of Structural Biology and Computational Peptide Design for Rational Modification

Understanding the three-dimensional structure of a peptide is crucial for deciphering its function and for designing modified versions with enhanced properties. The integration of structural biology techniques with computational modeling is creating powerful new avenues for the rational design of peptides.

Structural biology methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy provide detailed insights into the secondary and tertiary structures of peptides. creative-peptides.com This information is essential for understanding a peptide's stability, folding dynamics, and how it interacts with biological targets. creative-peptides.com

This empirical data serves as the foundation for computational design. nih.gov Advances in computing power and the development of sophisticated modeling toolkits and force fields allow for accurate multiscale modeling of peptides. nih.gov Molecular dynamics (MD) simulations, for instance, can predict how a peptide like this compound might fold and interact with other molecules in a biological environment. nih.gov Artificial intelligence and machine learning are also becoming revolutionary tools, leveraging structural and physicochemical data to build quantitative structure-function relationships. nih.gov These computational approaches enable the de novo design of novel peptide sequences and the rational modification of existing ones to improve properties such as binding affinity or stability. nih.govrsc.org

Table 2: Tools in Structural Biology and Computational Design for Peptide Studies
Technique/ToolApplication in Peptide ResearchType of Information Provided
X-ray CrystallographyDetermining the high-resolution 3D structure of peptides in a crystalline state.Precise atomic coordinates, bond lengths, and angles. creative-peptides.com
NMR SpectroscopyAnalyzing peptide structure and dynamics in solution. polarispeptides.com3D conformation, molecular motion, and intermolecular interactions. creative-peptides.com
Molecular Dynamics (MD) SimulationSimulating the physical movements of atoms and molecules in a peptide over time.Conformational changes, binding free energies, and interaction pathways. nih.govrsc.org
Machine Learning / AIBuilding predictive models based on existing peptide data to design new sequences.Quantitative structure-activity relationships (QSAR); prediction of binding affinity and function. nih.gov

Elucidation of Undiscovered Biological Roles and Pathways Involving Similar Oligopeptides

While the specific biological role of this compound is not defined, research on other tetrapeptides and oligopeptides reveals a wide range of pharmacological activities and physiological functions. wikipedia.org This suggests that many such peptides may have undiscovered roles within complex biological systems.

For example, the tetrapeptide Tuftsin (L-threonyl-L-lysyl-L-prolyl-L-arginine) is involved in immune system function, while the sequence Asp-Gly-Glu-Ala (DGEA) serves as a recognition site for the α2β1 integrin in collagen, playing a role in cell adhesion. wikipedia.orgnih.gov Studies have also shown that the continuous ingestion of food-derived oligopeptides can promote lipid metabolism by accelerating triglyceride breakdown and fat oxidation. nih.gov These findings highlight the potential for short peptides to act as signaling molecules or modulators of metabolic pathways. nih.govnih.gov

Future research could explore whether this compound or similar sequences are generated in vivo through protein degradation and whether they possess specific biological activities. Investigating the degradation pathways of larger proteins could reveal the release of functional oligopeptides that influence cellular processes. nih.gov The presence of alanine (B10760859) and glutamine residues suggests potential involvement in metabolic or cell-signaling pathways, as these amino acids are central to many biological processes, including the glucose-alanine cycle. wikipedia.org

Advanced Analytical Methodologies for High-Throughput Peptide Profiling and Interaction Screening

The ability to detect, identify, and quantify peptides in complex biological samples is fundamental to discovering their roles. Modern analytical techniques have revolutionized peptide analysis, offering unprecedented sensitivity and throughput.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone of peptide analysis. creative-peptides.com Tandem mass spectrometry (MS/MS) allows for the determination of a peptide's molecular weight and its precise amino acid sequence. polarispeptides.com High-performance liquid chromatography (HPLC) is crucial for separating peptides from complex mixtures and assessing purity. resolvemass.ca These methods provide both qualitative and quantitative data, which is essential for comparing peptide levels across different biological samples or conditions. creative-peptides.com

For studying peptide interactions, high-throughput screening (HTS) methods are invaluable. Peptide microarrays, for example, allow for the large-scale evaluation of peptide-protein interactions. nih.govresearchgate.net Other techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can measure the binding affinity and kinetics of a peptide to its target in real-time without the need for labeling. polarispeptides.com These advanced methodologies are critical for screening vast libraries of peptides to identify those that bind to specific receptors or enzymes, thereby accelerating the discovery of new bioactive sequences. drugtargetreview.comnih.gov

Table 3: Advanced Analytical Methodologies for Peptide Studies
MethodologyPrimary ApplicationKey Advantages
Mass Spectrometry (MS)Peptide identification, sequencing, and quantification. creative-peptides.comHigh accuracy, sensitivity, and ability to analyze complex mixtures. polarispeptides.comresolvemass.ca
High-Performance Liquid Chromatography (HPLC)Purification and separation of peptides. americanpeptidesociety.orgHigh resolution and reproducibility; essential for purity assessment. resolvemass.ca
Nuclear Magnetic Resonance (NMR)Determination of 3D structure and dynamics in solution. polarispeptides.comProvides detailed information on conformation and molecular interactions. creative-peptides.com
Peptide MicroarraysHigh-throughput screening of peptide-protein interactions. nih.govMassively increased throughput for large-scale evaluation of binding events. researchgate.net
Surface Plasmon Resonance (SPR)Real-time analysis of binding kinetics and affinity.Label-free detection; provides quantitative data on interaction strength. polarispeptides.com

Q & A

Basic Research Questions

Q. How can L-alanyl-L-alanyl-L-glutaminyl-L-alanine be synthesized with high purity for biochemical studies?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Use Fmoc/t-Bu protection strategies for glutamine to prevent side reactions. Purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) using LC-MS and amino acid analysis .

Q. What analytical techniques are optimal for structural characterization of this tetrapeptide?

  • Methodological Answer : Combine NMR (¹H/¹³C, 2D COSY/NOESY) for backbone conformation, mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation, and circular dichroism (CD) to assess secondary structure in aqueous solutions. Cross-reference with computational modeling (e.g., molecular dynamics simulations) .

Q. How should the compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight containers with desiccants. Avoid repeated freeze-thaw cycles. For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and add 0.02% sodium azide to prevent microbial growth. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. What experimental designs are suitable for studying its interactions with cellular receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) with immobilized receptors. Validate via competitive ELISA or fluorescence anisotropy. For cellular uptake studies, employ confocal microscopy with fluorescently labeled peptide (e.g., FITC conjugation) .

Q. How can contradictory data on its bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer : Conduct dose-response assays (0.1–100 µM) under standardized oxidative stress conditions (e.g., H2O2 exposure). Use orthogonal assays: thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and DCFH-DA for ROS levels. Control for buffer composition and cell type variability .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and tissue distribution?

  • Methodological Answer : Administer radiolabeled (³H or ¹⁴C) peptide via intravenous injection in rodents. Collect plasma/tissue samples at timed intervals. Quantify using scintillation counting or LC-MS/MS. Adjust for renal clearance by analyzing urine metabolites. Compare bioavailability with oral vs. parenteral routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.